molecular formula C22H26N2O3S B2425625 N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide CAS No. 1235012-80-2

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2425625
CAS No.: 1235012-80-2
M. Wt: 398.52
InChI Key: IBQLFHMWDUPGON-UHFFFAOYSA-N
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Description

N-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic small molecule incorporates a piperidine ring, a common pharmacophore in bioactive compounds, and features a propanamide core with a phenylthio substituent . The 4-hydroxypiperidin-1-yl moiety is a privileged structure in pharmaceutical development, frequently found in compounds targeting the central nervous system and other therapeutic areas . Compounds with similar structural features, particularly those containing the piperidine and amide functional groups, have demonstrated diverse biological activities and are frequently investigated as modulators of various biological targets . Research applications for this compound may include investigation as a potential protease inhibitor, enzyme inhibitor, or kinase inhibitor, based on the established bioactivity profiles of structurally related molecules . The presence of both hydrogen bond donor and acceptor sites, along with the aromatic systems, suggests potential for target engagement through multiple binding interactions. Researchers are exploring this compound and its analogs primarily in preclinical development for various therapeutic areas. The compound is provided exclusively for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-19-10-13-24(14-11-19)22(27)16-17-6-8-18(9-7-17)23-21(26)12-15-28-20-4-2-1-3-5-20/h1-9,19,25H,10-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQLFHMWDUPGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(aminomethyl)phenyl)-2-(4-hydroxypiperidin-1-yl)propanamide
  • N-[2-(aminomethyl)phenyl]-2-(4-hydroxypiperidin-1-yl)propanamide

Uniqueness

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N2O3SC_{21}H_{23}N_{2}O_{3}S, with a molecular weight of approximately 377.49 g/mol. The compound features a piperidine ring, a phenyl group, and a thioether linkage, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₄S
Molecular Weight377.49 g/mol
CAS Number1234916-14-3
StructureChemical Structure

Anticonvulsant Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticonvulsant properties. For instance, derivatives of piperidine and cinnamamide have shown efficacy in various seizure models, suggesting that this compound may also possess similar effects.

In a study involving structurally related compounds, it was found that certain derivatives demonstrated effective protection against seizures in animal models, with effective doses ranging from 57 to 115 mg/kg in pilocarpine-induced seizures . This suggests that this compound could be evaluated for its potential anticonvulsant properties.

The mechanisms underlying the biological activity of this compound may involve modulation of neurotransmitter systems. Similar compounds have been shown to interact with GABA_A receptors and serotonergic pathways, which are crucial for mediating anticonvulsant effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. Key factors influencing its activity include:

  • Substituent Effects : The nature and position of substituents on the phenyl rings can significantly alter potency and selectivity.
  • Piperidine Modifications : Variations in the piperidine moiety can enhance or diminish biological activity.
  • Thioether Linkage : The presence of a phenylthio group may contribute to increased lipophilicity and improved membrane permeability.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anticonvulsant Efficacy : A study demonstrated that certain piperidine derivatives exhibited significant anticonvulsant properties in various animal models, supporting further research into the efficacy of this compound .
  • Toxicity Profiles : Evaluation of cytotoxicity in cell lines such as HepG2 has shown that structurally related compounds maintain safety profiles at concentrations up to 100 µM, indicating potential therapeutic windows for further development .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of structurally analogous compounds (e.g., thienopyrimidine or benzothiazole derivatives) typically involves multi-step reactions with careful optimization of reagents and conditions. Key strategies include:
  • Coupling Reactions : Use coupling agents like HOBt/DCC in methanol at 0°C for amide bond formation .
  • Temperature Control : Maintain inert atmospheres (e.g., nitrogen) during reactions involving acetyl chloride or triethylamine in chloroform .
  • Purification : Employ column chromatography with gradients of dichloromethane/methanol for intermediates .

Table 1 : Optimization Strategies for Key Steps

StepReagents/ConditionsYield Optimization TipsReference
1HOBt/DCC, methanol, 0°C, 24hMonitor via TLC; use excess DCC
2AcCl, Et₃N, CHCl₃, 25°CDry solvents; slow reagent addition
3Column chromatography (CH₂Cl₂/MeOH)Adjust gradient for polarity

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR Spectroscopy : Assign protons (¹H) and carbons (¹³C) using deuterated solvents (e.g., DMSO-d₆) and compare with computational predictions .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS .
  • HPLC : Assess purity (>95%) using C18 columns and UV detection (λ = 254 nm) .

Table 2 : Analytical Workflow

TechniquePurposeCritical ParametersReference
¹H/¹³C NMRVerify functional groups and connectivity500 MHz+, δ ppm calibration
HPLCQuantify purityC18 column, 0.1% TFA in H₂O/MeOH

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in oxidative stress or cancer pathways?

  • Methodological Answer :
  • Kinase Assays : Screen against kinases (e.g., PI3K/AKT/mTOR) using ATP-competitive assays .
  • ROS Detection : Measure reactive oxygen species (ROS) in cancer cell lines (e.g., HepG2) via DCFH-DA fluorescence .
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Q. What strategies resolve contradictions between in vitro bioactivity and selectivity profiles?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs with modified piperidine or phenylthio groups to assess structural determinants of selectivity .
  • Off-Target Profiling : Use broad-panel kinase or receptor binding assays to identify unintended interactions .
  • In Vivo Validation : Test lead compounds in xenograft models (e.g., nude mice) to correlate in vitro potency with therapeutic efficacy .

Q. What methodologies evaluate the compound’s stability under storage or biological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light; monitor degradation via HPLC .
  • Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify intact compound using LC-MS/MS .
  • pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–10) to identify optimal formulation conditions .

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